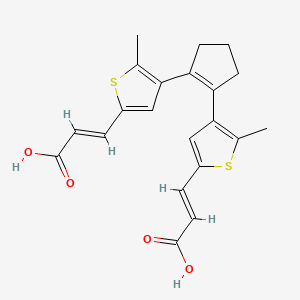
3,3'-(Cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diacrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diacrylic acid is an organic compound featuring a cyclopentene core linked to two thiophene rings, each substituted with a methyl group and an acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diacrylic acid typically involves the following steps:
Formation of the Cyclopentene Core: The cyclopentene core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Attachment of Thiophene Rings: The thiophene rings are introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Introduction of Acrylic Acid Moieties: The acrylic acid groups are added through a Heck reaction or similar carbon-carbon bond-forming reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diacrylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylic acid moieties can be reduced to form the corresponding alcohols.
Substitution: The hydrogen atoms on the thiophene rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-(Cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diacrylic acid has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic solar cells due to its conjugated system and electron-donating properties.
Materials Science: Employed in the synthesis of photochromic materials that change color upon exposure to light.
Biological Studies: Investigated for its potential as a bioactive compound in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3,3’-(Cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diacrylic acid involves its interaction with molecular targets through its conjugated system. The compound can participate in electron transfer processes, making it useful in electronic applications. In biological systems, it may interact with enzymes or receptors through its functional groups, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-(Cyclopent-1-ene-1,2-diylbis(5-chloro-2-methylthiophene)): Similar structure but with chlorine substituents instead of acrylic acid groups.
3,3’-(Perfluorocyclopent-1-ene-1,2-diylbis(5-methylthiophene)): Contains perfluorinated cyclopentene core.
Uniqueness
3,3’-(Cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diacrylic acid is unique due to its combination of a cyclopentene core with thiophene rings and acrylic acid moieties, providing a versatile platform for various chemical modifications and applications in advanced materials and electronics.
Eigenschaften
Molekularformel |
C21H20O4S2 |
|---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
(E)-3-[4-[2-[5-[(E)-2-carboxyethenyl]-2-methylthiophen-3-yl]cyclopenten-1-yl]-5-methylthiophen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C21H20O4S2/c1-12-18(10-14(26-12)6-8-20(22)23)16-4-3-5-17(16)19-11-15(27-13(19)2)7-9-21(24)25/h6-11H,3-5H2,1-2H3,(H,22,23)(H,24,25)/b8-6+,9-7+ |
InChI-Schlüssel |
LCMQSPWSPHYROY-CDJQDVQCSA-N |
Isomerische SMILES |
CC1=C(C=C(S1)/C=C/C(=O)O)C2=C(CCC2)C3=C(SC(=C3)/C=C/C(=O)O)C |
Kanonische SMILES |
CC1=C(C=C(S1)C=CC(=O)O)C2=C(CCC2)C3=C(SC(=C3)C=CC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15223814.png)
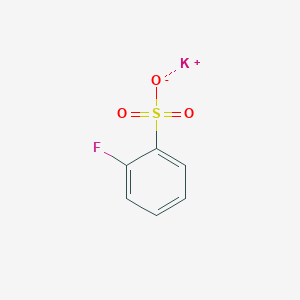
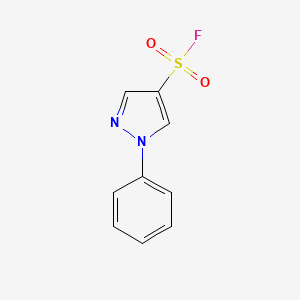
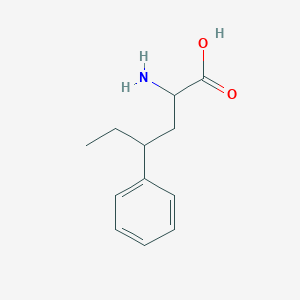
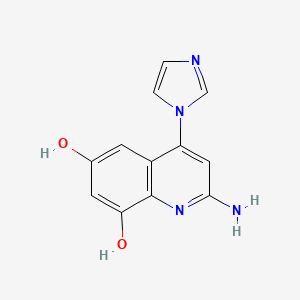
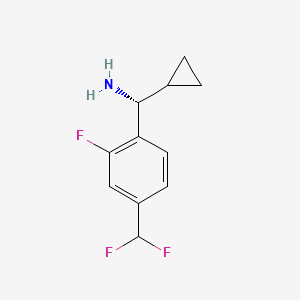
![Tripotassium;4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(3+)](/img/structure/B15223844.png)

![Thieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B15223864.png)
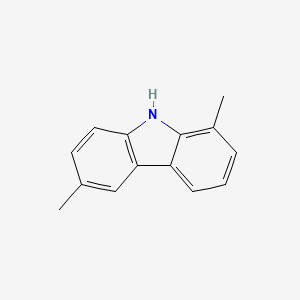
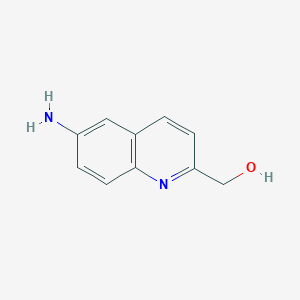
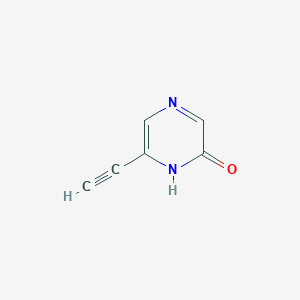
![1,3,4-Thiadiazol-2-amine, 5-[4-(1-methylethoxy)phenyl]-](/img/structure/B15223881.png)
![1',7-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B15223883.png)
